molecular formula C10H12Cl2N2 B2698026 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride CAS No. 2378502-46-4

2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride

Cat. No.: B2698026
CAS No.: 2378502-46-4
M. Wt: 231.12
InChI Key: HIOYMFYXGLCEBW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride is a functionalized benzimidazole derivative of high interest in medicinal chemistry and drug discovery. The benzimidazole core is a privileged scaffold in pharmacology, known for its wide spectrum of biological activities, largely due to its structural similarity to naturally occurring nucleotides . This specific compound serves as a key synthetic intermediate for the development of novel therapeutic agents. The reactive chloromethyl group at the 2-position provides a versatile handle for further chemical modifications, allowing researchers to construct more complex molecules targeting various disease pathways. Benzimidazole-based compounds have demonstrated significant pharmacological activities in scientific research, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects . Furthermore, the benzimidazole structure is a critical component of several commercially available therapeutic agents, such as antiparasitics and antiulcer drugs, underscoring its fundamental value in pharmaceutical development . This product is intended for use in research settings to explore these and other potential applications, contributing to the advancement of chemical biology and the discovery of new bioactive molecules.

Properties

IUPAC Name

2-(chloromethyl)-1-ethylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2.ClH/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11;/h3-6H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOYMFYXGLCEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378502-46-4
Record name 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride typically involves the chloromethylation of 1-ethylbenzimidazole. This can be achieved through the reaction of 1-ethylbenzimidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of chloromethyl methyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form benzimidazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced benzimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring, enhancing their biological and chemical properties.

Scientific Research Applications

2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antiviral, antifungal, and anticancer agents.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Material Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. This interaction can trigger various biochemical pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and commercial attributes of 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Supplier/Pricing (Example)
2-(Chloromethyl)-1-ethyl-1H-1,3-benzodiazole HCl 1-Ethyl, 2-chloromethyl C₁₀H₁₂Cl₂N₂ 247.1 (est.) Not provided Not explicitly listed in evidence
2-(Chloromethyl)-1-methyl-1H-1,3-benzodiazole HCl 1-Methyl, 2-chloromethyl C₉H₁₀Cl₂N₂ 233.1 Not provided CymitQuimica: 2500 mg for €483.00
5-Chloro-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole HCl 1-Methyl, 2-chloromethyl, 5-Cl C₉H₉Cl₃N₂ 267.5 Not provided Santa Cruz Biotech: 250 mg for $197.00
1-(5-Chloropentyl)-2-methyl-1H-1,3-benzodiazole HCl 1-(5-Chloropentyl), 2-methyl C₁₃H₁₈Cl₂N₂ 273.2 1258650-81-5 American Elements: Pricing on request
1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole HCl 1-Adamantyl, 2-chloromethyl C₁₈H₂₂Cl₂N₂ 341.3 1170217-15-8 American Elements: Pricing on request

Key Findings:

Halogenation at position 5 (e.g., Santa Cruz Biotech’s 5-chloro derivative) introduces additional steric and electronic effects, which may improve binding affinity in kinase inhibitors or antiviral agents .

Structural Bulk and Applications :

  • The adamantyl-substituted analog (CAS 1170217-15-8) exhibits a significantly higher molecular weight (341.3 g/mol) due to the rigid adamantane moiety, which is often employed to enhance metabolic stability in medicinal chemistry .
  • Long-chain chlorinated substituents (e.g., 5-chloropentyl in CAS 1258650-81-5) may confer flexibility, facilitating interactions with hydrophobic protein pockets .

Commercial Availability :

  • Derivatives like 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole HCl are commercially available at lower costs (€483.00/2500 mg) compared to specialized analogs (e.g., adamantyl-substituted variants), reflecting their broader utility in synthetic workflows .

Research Implications and Limitations

  • Synthetic Challenges : The ethyl group in the target compound may complicate regioselective reactions compared to smaller methyl analogs.
  • Data Gaps : Structural data (e.g., X-ray crystallography) for the target compound are absent in the provided evidence. Tools like SHELX programs, widely used for small-molecule refinement, could elucidate its conformation .
  • Comparative Toxicity: No toxicity data are provided; however, chloromethyl groups in related compounds are known alkylating agents, necessitating careful handling .

Biological Activity

2-(Chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride is a synthetic compound with significant potential in biological applications, particularly in the fields of antimicrobial and antiviral research. This article aims to explore the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique benzodiazole structure that enhances its reactivity and biological activity. The chloromethyl group contributes to its electrophilic nature, allowing for diverse interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various pathogens. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.
  • Antiviral Potential : Preliminary investigations suggest that it may have antiviral effects, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed through various studies. The Minimum Inhibitory Concentration (MIC) values indicate its potency against different bacterial strains.

Bacterial Strain MIC (mg/mL) Activity Level
Staphylococcus aureus0.5Moderate
Escherichia coli0.25High
Bacillus cereus0.75Moderate

These results demonstrate that the compound is particularly effective against E. coli, suggesting potential applications in treating infections caused by this pathogen .

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

  • Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microorganisms.
  • Disruption of Cellular Processes : The compound may disrupt cellular processes through interaction with essential enzymes or receptors.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar benzodiazole derivatives:

  • Benzimidazole-Triazole Hybrids : A study demonstrated that derivatives of benzimidazole exhibited antibacterial activity comparable to standard antibiotics against Staphylococcus aureus and E. coli .
  • Synthesis of Antimicrobial Compounds : Research into hybrid compounds combining benzodiazole with other pharmacophores showed enhanced antimicrobial properties, suggesting a synergistic effect that could be explored further with this compound .

Q & A

Q. What is the standard synthetic route for 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride, and what are the critical parameters affecting yield?

Methodological Answer: The synthesis involves refluxing equimolar amounts of substituted benzene-1,2-diamine and chloroacetic acid derivatives in 6 N hydrochloric acid for 6 hours, followed by neutralization and crystallization. Key parameters include:

  • Reagent stoichiometry : Excess chloroacetic acid (e.g., 6.0 mmol vs. 5.0 mmol diamine) improves yield by driving the reaction to completion.
  • Reaction time : Prolonged reflux (>6 hours) may degrade sensitive intermediates.
  • Crystallization solvent : Ethanol yields block-like crystals with higher purity .

Q. Table 1: Synthetic Conditions

ReagentQuantitySolventTimeYield
N-methylbenzene-1,2-diamine5.0 mmol6 N HCl (30 ml)6 hNot reported
2-Chloroacetic acid6.0 mmol---

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Critical safety measures include:

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles (P260: avoid inhalation of dust/steam).
  • Emergency protocols : If ingested, contact poison control immediately (P301 + P310).
  • Storage : Keep in a dry, sealed container (P402 + P404) to prevent hydrolysis.
  • Environmental hazards : Classified as H400 (toxic to aquatic life); dispose via approved waste management .

Q. Table 2: Key Safety Codes

CodeDescription
P201Obtain specialized instructions before use.
P260Do not inhale dust/fumes.
H300Fatal if swallowed.

Q. How does the chloromethyl group influence the compound's reactivity and bioactivity?

Methodological Answer: The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitutions (e.g., with amines or thiols). In bioactivity:

  • Antiviral activity : Analogous benzimidazole derivatives show inhibition of HIV and HSV-1 by targeting viral proteases.
  • Planarity : The fused benzimidazole ring system (planar with <0.008 Å deviation) facilitates DNA intercalation, a mechanism observed in antimicrobial agents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: X-ray crystallography reveals:

  • Planarity : The benzimidazole moiety is planar (max deviation: 0.008 Å), critical for π-π stacking in drug-receptor interactions.
  • Disorder : The methyl group exhibits statistical disorder, resolved using isotropic displacement parameters (Uiso).
  • Electrostatic interactions : Packing is stabilized by van der Waals forces, confirmed by interatomic distance analysis .

Q. Table 3: Crystallographic Data

ParameterValue
Planarity deviation0.008 Å
Cl deviation from plane-1.667 Å
Disorder refinementIsotropic model for methyl

Q. What strategies are effective in analyzing conflicting bioactivity data across benzimidazole derivatives?

Methodological Answer: To resolve contradictions:

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chloromethyl vs. ethyl groups) on antiviral potency.
  • Assay standardization : Use consistent cell lines (e.g., HCMV-infected fibroblasts) to minimize variability.
  • Molecular docking : Validate binding modes against targets like HIV reverse transcriptase, as seen in derivatives with IC50 < 1 μM .

Q. What methods are recommended for assessing purity and stability under varying conditions?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Thermal analysis : Differential Scanning Calorimetry (DSC) to monitor decomposition above 200°C.
  • Stability testing : Store at 4°C in desiccators (relative humidity <10%) to prevent hydrochloride degradation .

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